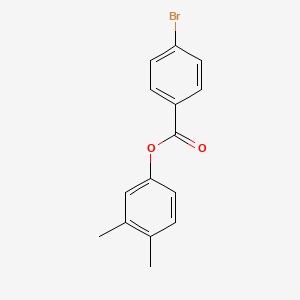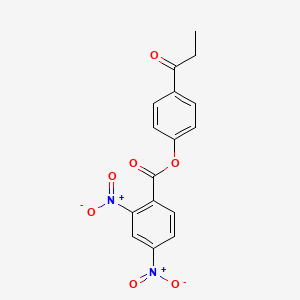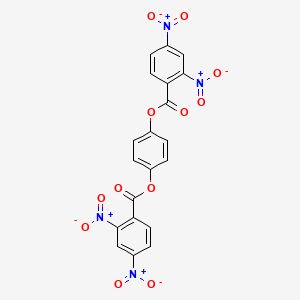
3,4-Dimethylphenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenyl 4-bromobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-bromobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 3,4-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups in the 3,4-dimethylphenyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-aminobenzoate or 4-thiocyanatobenzoate derivatives.
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylphenyl 4-bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylphenyl 4-bromobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar structure but lacks the dimethyl groups.
3,4-Dimethylphenyl benzoate: Similar structure but lacks the bromine atom.
4-Bromophenyl benzoate: Lacks both the dimethyl groups and the bromine atom.
Uniqueness
3,4-Dimethylphenyl 4-bromobenzoate is unique due to the presence of both the 3,4-dimethylphenyl and 4-bromobenzoate moieties, which confer distinct chemical and physical properties. This combination allows for specific reactivity and interactions that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H13BrO2 |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C15H13BrO2/c1-10-3-8-14(9-11(10)2)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 |
InChI-Schlüssel |
FIOCPTCXWOIKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891973.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10891981.png)

![2-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-bromophenyl acetate](/img/structure/B10891992.png)
![2-{4-amino-6-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10892004.png)
![5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892016.png)
![4-bromo-N-(4-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10892021.png)
![5-(3-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892028.png)

![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892039.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892041.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10892045.png)
![3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile](/img/structure/B10892051.png)
![(2E)-2-[4-(diethylamino)benzylidene]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892053.png)
